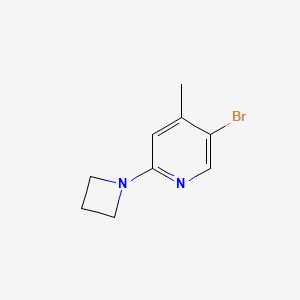

2-(Azetidin-1-yl)-5-bromo-4-methylpyridine

Beschreibung

2-(Azetidin-1-yl)-5-bromo-4-methylpyridine is a pyridine-based heterocyclic compound featuring a bromine atom at the 5-position, a methyl group at the 4-position, and an azetidine ring (a four-membered nitrogen-containing heterocycle) at the 2-position. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The azetidine moiety introduces conformational rigidity compared to larger rings like piperidine, which may influence binding affinity in biological systems .

Eigenschaften

IUPAC Name |

2-(azetidin-1-yl)-5-bromo-4-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c1-7-5-9(11-6-8(7)10)12-3-2-4-12/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFACONJQMPNNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)N2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-1-yl)-5-bromo-4-methylpyridine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Methylation: The methyl group at the 4-position can be introduced using methylating agents like methyl iodide or dimethyl sulfate.

Azetidine Ring Formation: The azetidine ring can be introduced through nucleophilic substitution reactions involving azetidine derivatives and suitable leaving groups on the pyridine ring.

Industrial Production Methods: Industrial production of 2-(Azetidin-1-yl)-5-bromo-4-methylpyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process.

Types of Reactions:

Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the azetidine ring.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura cross-coupling, to form complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or amines can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura cross-coupling reactions.

Major Products:

Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.

Oxidized or Reduced Products: Products with altered oxidation states of the nitrogen atom.

Coupled Products: Complex molecules formed through coupling reactions.

Wissenschaftliche Forschungsanwendungen

2-(Azetidin-1-yl)-5-bromo-4-methylpyridine has several applications in scientific research:

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Industrial Applications: It is utilized in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Azetidin-1-yl)-5-bromo-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom and methyl group contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Electronic Comparisons

*Calculated based on molecular formula C₉H₁₀BrN₂.

Key Observations :

- Ring Size and Rigidity : Azetidine (4-membered) in the target compound imposes greater steric constraints than piperidine (6-membered) in analogs like 2-Bromo-5-(piperidin-4-yl)pyridine . This rigidity may enhance selectivity in receptor binding.

- Hydrogen Bonding : Unlike 5-Bromo-2-chloropyrimidin-4-amine, which forms H-bonded dimers , the target compound lacks amine groups, reducing polar interactions but improving membrane permeability.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated using fragment-based methods.

Key Observations :

Biologische Aktivität

2-(Azetidin-1-yl)-5-bromo-4-methylpyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an azetidine ring and a brominated pyridine moiety, which contribute to its unique chemical properties and biological interactions. The following sections summarize the biological activities, mechanisms of action, and applications of this compound based on diverse research findings.

The biological activity of 2-(Azetidin-1-yl)-5-bromo-4-methylpyridine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The azetidine ring can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The presence of the bromine atom and the methyl group enhances the compound's binding affinity and specificity for these targets.

Antimicrobial Properties

Research indicates that 2-(Azetidin-1-yl)-5-bromo-4-methylpyridine exhibits significant antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

The compound has also been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment. The mechanism involves the inhibition of specific pathways related to cell proliferation and survival .

Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various compounds, 2-(Azetidin-1-yl)-5-bromo-4-methylpyridine was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating promising antibacterial properties.

Study 2: Anticancer Activity

Another study focused on the anticancer effects of this compound against human pancreatic cancer cell lines. The compound was shown to significantly reduce cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM. Mechanistic studies revealed that it activates caspase pathways, leading to apoptosis in cancer cells .

Applications in Research

2-(Azetidin-1-yl)-5-bromo-4-methylpyridine has potential applications across various fields:

- Medicinal Chemistry : It serves as a pharmacophore in drug design aimed at developing new antimicrobial and anticancer agents.

- Organic Synthesis : The compound is utilized as a building block for synthesizing more complex heterocyclic compounds.

- Biological Studies : It aids in understanding interactions with biological targets and therapeutic effects.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-methylpyridine | Pyridine ring, bromine | Moderate anti-inflammatory |

| Azetidine derivative A | Azetidine ring, various substitutions | Antimicrobial properties |

| 5-Chloro-pyridine derivative | Chlorine instead of bromine | Anticancer activity |

This comparison illustrates how variations in structure can influence biological activity, highlighting the unique potential of 2-(Azetidin-1-yl)-5-bromo-4-methylpyridine for therapeutic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.